molecular formula C11H8ClNOS B3000781 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one CAS No. 1522120-95-1

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B3000781
CAS No.: 1522120-95-1
M. Wt: 237.7
InChI Key: OLBJMKRQJMFASQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one ( 1522120-95-1) is a chemical compound supplied for research and development purposes. With a molecular formula of C 11 H 8 ClNOS and a molecular weight of 237.71 g/mol, this ketone derivative features a chlorophenyl group linked to a 1,3-thiazole heterocycle . The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry due to its aromaticity and the presence of both sulfur and nitrogen atoms in its structure . This moiety is found in a wide array of bioactive molecules and approved drugs, such as the antimicrobials Sulfathiazole and Abafungin, the anticancer drug Dasatinib, and the central nervous system agents Pramipexole and Riluzole . Compounds containing the thiazole nucleus have demonstrated diverse pharmacological activities in research settings, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . Consequently, this compound serves as a versatile building block or key intermediate for synthesizing novel chemical entities in drug discovery programs. Its structure makes it a candidate for further chemical modification and exploration in various biochemical assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-1-(1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-8(9)5-11(14)10-6-15-7-13-10/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBJMKRQJMFASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CSC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole ring with an appropriate acylating agent to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or the heterocyclic core. Below is a comparative analysis:

Compound Name Substituents (Phenyl/Thiazole) Molecular Weight Key Functional Groups Notable Properties Reference
2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one 2-Cl on phenyl, thiazole-4-yl 223.70 g/mol Chlorophenyl, ketone, thiazole Potential H-bond acceptor (thiazole N)
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one Phenyl on thiazole-2 203.26 g/mol Phenyl, ketone, thiazole Simpler structure; no halogen
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one 4-CF₃ on phenyl, thiazole-4-yl 271.26 g/mol Trifluoromethyl, ketone Enhanced lipophilicity (CF₃ group)
2,3-Dichloro-4-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]phenyl ethyl sulfone Multiple Cl, sulfone group 437.82 g/mol Polychlorinated, sulfone Higher molecular complexity
2-Chloro-1-(2-chlorophenyl)ethan-1-one No thiazole ring 188.63 g/mol Dichlorophenyl, ketone Simpler backbone; lacks heterocycle
Key Observations:
  • Lipophilicity : The trifluoromethyl group in PI-17044 () increases lipophilicity, which may improve membrane permeability compared to the chlorophenyl variant.
  • Hydrogen Bonding: The thiazole N atom in the target compound can act as a hydrogen-bond acceptor, a feature absent in non-heterocyclic analogs like 2-chloro-1-(2-chlorophenyl)ethan-1-one.

Physicochemical Properties

  • Melting Points : While direct data for the target compound are unavailable, analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () melt at 137–138°C, suggesting the chlorophenyl-thiazole derivative may exhibit comparable thermal stability.
  • Solubility : The sulfone group in ’s compound likely enhances water solubility compared to the hydrophobic chlorophenyl-thiazole core.

Computational and Functional Insights

  • DFT Analysis : utilized density functional theory (DFT) to propose catalytic cycles, a method applicable to compare electronic properties (e.g., frontier molecular orbitals) between the target compound and its analogs.

Biological Activity

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a chlorophenyl group and a thiazole ring , which contribute to its chemical reactivity and biological activity. The thiazole moiety enhances interactions with biological targets, while the chlorophenyl group increases lipophilicity, potentially influencing pharmacokinetics.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It has been tested against several fungal pathogens with varying degrees of success. For instance:

Fungal Pathogen MIC (µg/mL)
Aspergillus niger32 µg/mL
Candida tropicalis16 µg/mL

These findings highlight the potential of this compound in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

The biological activity of this compound is attributed to its ability to bind to various enzymes and receptors. This binding alters enzyme activity or receptor signaling pathways, which is crucial for its pharmacodynamics. Notably, thiazole derivatives are known to interact with multiple biological targets, influencing biochemical pathways relevant to disease processes .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound:

  • Anticancer Efficacy : A study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation involved a series of thiazole derivatives demonstrating broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential application of these compounds in treating infections .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cross-coupling strategies between 2-chlorophenyl precursors and thiazole derivatives. For example, visible-light-promoted C−S cross-coupling (as used in aromatic thioether synthesis) could be adapted by substituting thiophenol with a thiazole moiety . Optimization should focus on catalysts (e.g., cesium carbonate), solvent systems (e.g., DMF or acetonitrile), and light intensity to enhance yield. Purity can be improved via recrystallization using ethanol/water mixtures, as demonstrated for structurally related ketones .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve the crystal structure, ensuring high-resolution data collection (λ = 0.71073 Å Mo-Kα radiation) .
  • Spectroscopy : IR spectroscopy (400–4000 cm⁻¹, KBr pellet) identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations. NMR (¹H/¹³C in CDCl₃) should confirm the chlorophenyl (δ 7.4–7.6 ppm) and thiazolyl (δ 8.1–8.3 ppm) protons .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for C₁₁H₇ClN₀S: [M+H]⁺ = 238.02) .

Q. How can purity and stability be assessed during storage?

Purity is best determined via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies should monitor degradation under varying temperatures (4°C, 25°C, 40°C) using accelerated aging protocols. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical electronic properties?

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) to identify reactive sites (e.g., electrophilic thiazole nitrogen) .
  • Density functional theory (DFT) : Compare computed IR/NMR spectra (B3LYP/6-311+G(d,p)) with experimental data to validate structural assignments. Discrepancies in carbonyl stretching frequencies may indicate crystal packing effects .

Q. What strategies address contradictions in crystallographic data refinement?

  • Refinement pipelines : Combine SHELXL (for high-resolution refinement) with WinGX for validation of geometric parameters (e.g., bond lengths within 0.01 Å of DFT predictions) .
  • Twinned data handling : For poorly diffracting crystals, use SHELXD for structure solution and PLATON to check for missed symmetry or twinning .

Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable?

  • Antifungal activity : Follow protocols from analogous imidazole derivatives, using microdilution assays against Candida albicans (ATCC 90028) and Aspergillus fumigatus (MIC endpoint: ≤1 µg/mL) .
  • Mechanistic studies : Employ molecular docking (AutoDock Vina) targeting fungal CYP51 enzymes, with validation via site-directed mutagenesis .

Methodological Notes

  • Data tables (example for crystallography):

    ParameterExperimental (X-ray)DFT (B3LYP)
    C=O bond length1.215 Å1.221 Å
    Thiazole C-S1.714 Å1.708 Å
  • Contradiction resolution : Cross-validate spectroscopic data with computational results to distinguish intrinsic molecular properties from experimental artifacts .

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